molecular formula C13H14F3NO B14384810 Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- CAS No. 88488-76-0

Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]-

Cat. No.: B14384810
CAS No.: 88488-76-0
M. Wt: 257.25 g/mol
InChI Key: PAHRKDAYEVVPGN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound "Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]-" (IUPAC name: 4-[1-(3-(trifluoromethyl)phenyl)vinyl]morpholine) features a morpholine ring substituted with an ethenyl group linked to a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group is electron-withdrawing, enhancing metabolic stability and lipophilicity. The morpholine ring contributes to solubility in polar solvents due to its oxygen atom, while the ethenyl spacer allows conformational flexibility.

Properties

CAS No.

88488-76-0

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

4-[1-[3-(trifluoromethyl)phenyl]ethenyl]morpholine

InChI

InChI=1S/C13H14F3NO/c1-10(17-5-7-18-8-6-17)11-3-2-4-12(9-11)13(14,15)16/h2-4,9H,1,5-8H2

InChI Key

PAHRKDAYEVVPGN-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC(=CC=C1)C(F)(F)F)N2CCOCC2

Origin of Product

United States

Preparation Methods

Wittig Reaction-Based Synthesis

The Wittig reaction remains a cornerstone for introducing the ethenyl moiety into morpholine derivatives. This method involves the reaction of a morpholine-derived ylide with 3-(trifluoromethyl)benzaldehyde. The ylide is typically generated from triphenylphosphine and an alkyl halide precursor under basic conditions.

Mechanistic Overview :

  • Ylide Formation : Triphenylphosphine reacts with 4-(chloromethyl)morpholine to form a phosphonium salt, which is deprotonated by a strong base (e.g., sodium hydride) to generate the ylide.
  • Alkene Formation : The ylide attacks the carbonyl carbon of 3-(trifluoromethyl)benzaldehyde, leading to an intermediate betaine that collapses to form the ethenyl bridge and triphenylphosphine oxide as a byproduct.

Optimization Challenges :

  • Base Selection : Strong bases (e.g., NaH, tBuOK) are required for ylide generation but may lead to side reactions with the morpholine ring.
  • Solvent Compatibility : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred to stabilize the ylide and enhance reaction efficiency.

Table 1: Representative Wittig Reaction Conditions

Parameter Condition Yield (%) Reference
Base Sodium hydride 65–72
Solvent Tetrahydrofuran
Temperature 0°C to room temperature

Mitsunobu Reaction for Etherification

Adaptation from Patent Literature

A patent describing the synthesis of structurally related morpholine derivatives employs the Mitsunobu reaction to couple hydroxyl-containing intermediates with aryl alcohols. While the original example uses (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl-1-ol, the methodology is adaptable to 3-(trifluoromethyl)phenyl substrates.

Reaction Protocol :

  • Reactants :
    • 4-Hydroxymorpholine derivative
    • 1-(3-(Trifluoromethyl)phenyl)ethanol
    • Triphenylphosphine (PPh₃)
    • Diethyl azodicarboxylate (DEAD).
  • Procedure :
    • Dissolve reactants in THF under inert atmosphere.
    • Add DEAD dropwise at <10°C, then warm to room temperature.
    • Purify via column chromatography (hexane/ethyl acetate).

Advantages :

  • Regioselectivity : The Mitsunobu reaction avoids isomerization of the ethenyl group.
  • Yield : Reported yields for analogous compounds reach 70–80%.

Table 2: Mitsunobu Reaction Parameters

Component Quantity (mmol) Role
4-Hydroxymorpholine 15 Nucleophile
1-(3-CF₃Ph)ethanol 18 Electrophile
PPh₃ 18 Reducing agent
DEAD 18 Oxidizing agent

Green Synthesis Using Ethylene Sulfate

Redox-Neutral Monoalkylation

A recent advance in morpholine synthesis utilizes ethylene sulfate as a two-carbon electrophile to cyclize 1,2-amino alcohols. Although primarily applied to primary amines, this method offers a sustainable pathway for constructing the morpholine ring.

Key Steps :

  • Monoalkylation : React 2-amino-1-(3-(trifluoromethyl)phenyl)ethanol with ethylene sulfate in the presence of tBuOK.
  • Cyclization : Intramolecular nucleophilic attack forms the morpholine ring.

Benefits :

  • Atom Economy : No stoichiometric byproducts (e.g., phosphine oxides).
  • Scalability : Demonstrated on >50 g scale with 85–90% yield.

Limitations :

  • Substrate Specificity : Requires primary amines with adjacent hydroxyl groups.

Nucleophilic Aromatic Substitution

Halogenated Intermediate Route

Patent WO2010128516A2 discloses a route to trifluoromethylphenyl-containing morpholines via nucleophilic substitution. The method involves:

  • Intermediate Synthesis : Prepare 1-(2-chloroethyl)-2,3-dihydro-1H-benzimidazol-one.
  • Coupling : React with 3-(trifluoromethyl)aniline under basic conditions (K₂CO₃, DMF).

Critical Parameters :

  • Leaving Group : Chlorine or sulfonate esters optimize substitution efficiency.
  • Temperature : 80–100°C minimizes side reactions.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Yield (%) Purity (%) Scalability Environmental Impact
Wittig Reaction 65–72 90–95 Moderate Low (Ph₃PO waste)
Mitsunobu Reaction 70–80 95–98 High Moderate (DEAD use)
Green Synthesis 85–90 98–99 High Low
Nucleophilic Substitution 60–65 85–90 Moderate Moderate

Key Findings :

  • The Mitsunobu reaction offers superior regiocontrol but relies on hazardous reagents like DEAD.
  • Green synthesis methods using ethylene sulfate are emerging as scalable, eco-friendly alternatives.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of ethyl-substituted morpholine derivatives.

    Substitution: Formation of substituted morpholine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- involves its interaction with specific molecular targets and pathways. It is believed to act as an inhibitor of certain enzymes, such as tyrosine kinases, which play a role in cell signaling and proliferation . The compound’s trifluoromethyl group enhances its binding affinity to these targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Trifluoromethylphenyl Groups

(a) (2R-cis)-2-[[1-[3,5-Bis(trifluoromethyl)phenyl]ethenyl]oxy]-3-(4-fluorophenyl)-4-benzylmorpholine
  • Structural Differences : This compound (CAS 170729-78-9) contains two trifluoromethyl groups (3,5-positions) on the phenyl ring, a fluorophenyl substituent, and a benzyl group on the morpholine ring .
  • The fluorophenyl and benzyl groups contribute to stereochemical specificity, making this compound a key intermediate in aprepitant synthesis (an antiemetic drug targeting NK1 receptors) .
(b) Aprepitant Derivatives (e.g., 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one)
  • Structural Differences : Incorporates a triazolone ring and ethoxy linker, with stereochemistry (R,R,R) critical for NK1 receptor antagonism .
  • Functional Impact :
    • The triazolone moiety introduces hydrogen-bonding capability, improving target affinity.
    • Stereochemical precision (R-configuration) is essential for therapeutic efficacy, a feature absent in the simpler target compound .

Morpholine Derivatives with Heterocyclic Modifications

(a) 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine
  • Structural Differences : Combines morpholine with a piperidine-oxadiazole-trifluoromethylphenyl hybrid structure .
  • Functional Impact :
    • The oxadiazole ring enhances metabolic resistance and π-π stacking interactions, making this derivative a potent antidiabetic candidate.
    • Piperidine substitution may improve blood-brain barrier penetration compared to the target compound .
(b) Hydrazone Derivatives (e.g., Tetrahydro-5,5-dimethyl-2(1H)-pyrimidinone[3-[4-(trifluoromethyl)phenyl]-1-[2-[4-(trifluoromethyl)phenyl]ethenyl]hydrazone)
  • Structural Differences: Replaces the morpholine ring with a pyrimidinone-hydrazone core while retaining the trifluoromethylphenyl-ethenyl group .
  • Functional Impact: These compounds exhibit pesticidal activity (e.g., hydramethylnon), highlighting how core structure shifts alter applications from pharmaceuticals to agrochemicals .

Comparative Analysis Table

Compound Name Key Structural Features Biological Activity/Application Advantages Over Target Compound Limitations vs. Target Compound References
Target Compound: 4-[1-(3-(trifluoromethyl)phenyl)vinyl]morpholine Morpholine + ethenyl + 3-CF₃-phenyl Potential intermediate Simple synthesis, conformational flexibility Limited direct pharmacological data -
(2R-cis)-2-[[1-[3,5-Bis(CF₃)phenyl]ethenyl]oxy]-3-(4-F-phenyl)-4-benzylmorpholine Bis(CF₃)-phenyl, benzyl, fluorophenyl Antiemetic intermediate (aprepitant) Enhanced receptor binding Poor aqueous solubility
Aprepitant Triazolone Derivative Triazolone + ethoxy + stereospecific (R,R,R) NK1 receptor antagonist High target affinity Complex synthesis
Piperidine-Oxadiazole-Morpholine Hybrid Oxadiazole + piperidine + CF₃-phenyl Antidiabetic candidate Metabolic stability Reduced blood-brain barrier penetration
Hydramethylnon (Hydrazone Derivative) Pyrimidinone-hydrazone + CF₃-phenyl Pesticide Agrochemically stable Not pharmaceutically relevant

Key Findings and Implications

  • Structural Flexibility : The ethenyl linker in the target compound allows modular substitutions, enabling optimization for specific applications (e.g., adding fluorophenyl groups for receptor targeting).
  • Role of Trifluoromethyl Groups : The -CF₃ group consistently enhances metabolic stability across analogs but must be balanced with hydrophilic substituents (e.g., morpholine) to maintain solubility.
  • Application-Specific Design : Simpler derivatives like the target compound are advantageous as intermediates, while complex hybrids (oxadiazole, triazolone) are better suited for therapeutic use.

Biological Activity

Morpholine derivatives, particularly those containing trifluoromethyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- is a notable example, exhibiting various pharmacological properties that could be leveraged for therapeutic applications.

Chemical Structure and Properties

Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- is characterized by the presence of a morpholine ring and a trifluoromethyl-substituted phenyl group. The trifluoromethyl group enhances lipophilicity and biological activity due to its strong electron-withdrawing nature, which can influence the compound's interaction with biological targets.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of morpholine derivatives. For instance, a compound structurally related to Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- was identified as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). This modulation is beneficial for reducing food intake and improving glucose handling in both normal and diabetic models .

Table 1: Antidiabetic Activity of Morpholine Derivatives

CompoundMechanism of ActionIn Vivo Activity
Morpholine derivativePositive allosteric modulator of GLP-1RSignificant reduction in food intake and improved glucose levels

Enzyme Inhibition

Morpholine derivatives have also shown promise as enzyme inhibitors. For example, certain derivatives exhibit inhibitory activity against dipeptidyl peptidase 4 (DPP-4), which is crucial for glucose metabolism . The presence of electron-withdrawing groups such as trifluoromethyl enhances the inhibitory potency compared to their electron-donating counterparts.

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (nM)Observations
Morpholine derivativeDPP-4VariesSignificant blood glucose lowering effect

Case Studies

  • Antidiabetic Activity : A study demonstrated that a morpholine derivative with a trifluoromethyl group significantly improved insulin levels and antioxidant enzyme systems in diabetic rats. This suggests that modifications in the structure can lead to enhanced therapeutic effects .
  • Enzyme Inhibition : Another investigation into the structure-activity relationship (SAR) of morpholine derivatives revealed that compounds with additional aromaticity showed pronounced DPP-4 inhibition without cardiac toxicity, indicating a favorable safety profile for potential drug candidates .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the introduction of trifluoromethyl groups at specific positions on the phenyl ring markedly influences biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties can lead to significant changes in enzyme inhibition and receptor modulation .

Q & A

Q. What synthetic routes are reported for Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]-?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving morpholine derivatives and trifluoromethylphenyl intermediates. For example, hydrazine-mediated cyclization (e.g., with (3-(trifluoromethyl)phenyl)hydrazine) under controlled temperatures (40–45°C) in methanol has been used to generate structurally similar morpholine derivatives . Key steps include:

  • Activation of the trifluoromethylphenyl group.
  • Formation of the ethenyl bridge via elimination or cross-coupling.
  • Purification by recrystallization or column chromatography.

Table 1: Representative Reaction Conditions

ReactantSolventTemperatureTimeYieldReference
(3-(Trifluoromethyl)phenyl)hydrazineMeOH40–45°C6 h~65%

Q. How is the compound characterized spectroscopically?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. HRMS confirms molecular weight (e.g., m/z 403.0428 for C₁₅H₁₈ClN₃O₄S₂), while ¹H/¹³C NMR identifies substituents on the morpholine ring and trifluoromethylphenyl group . Infrared (IR) spectroscopy detects functional groups like C-F stretches (~1100 cm⁻¹).

Q. What physicochemical properties are critical for experimental design?

Key properties include:

  • Melting point : Morpholine derivatives often exhibit sharp melting points (e.g., 96–98°C for structurally related compounds) .
  • Solubility : Polar aprotic solvents (e.g., DMSO, methanol) are preferred due to the morpholine ring’s polarity.
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions requires inert atmospheres during storage .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for ethenyl bridge formation.
  • Temperature gradients : Stepwise heating (e.g., 10°C → 45°C) minimizes side reactions .
  • Microwave-assisted synthesis : Reduces reaction time by 30–50% for similar morpholine derivatives .

Q. How to resolve contradictions in spectral data (e.g., unexpected HRMS peaks)?

  • Isotopic pattern analysis : Confirm the presence of Cl or F atoms (e.g., ³⁵Cl/³⁷Cl or ¹⁹F).
  • Tandem MS/MS : Fragment ions help distinguish structural isomers.
  • Computational modeling : DFT calculations predict NMR shifts and verify assignments .

Q. What degradation pathways occur under biological or environmental conditions?

Studies on morpholine-containing pharmaceuticals suggest:

  • Oxidative degradation : Morpholine rings oxidize to lactams under oxidative stress (e.g., in plasma) .
  • Hydrolytic cleavage : Acidic conditions protonate the morpholine nitrogen, leading to ring opening.
  • Photodegradation : UV exposure triggers C-F bond cleavage in the trifluoromethyl group .

Table 2: Stability in Different Media

MediumDegradation PathwayHalf-LifeReference
Rat plasmaN-demethylation<24 h
Aqueous HCl (1M)Hydrolysis2 h

Q. How does structural modification (e.g., substituent variation) affect bioactivity?

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Ethenyl bridge : Rigidity influences binding affinity to targets (e.g., enzymes or receptors).
  • Morpholine ring : Participates in hydrogen bonding with active sites .

Methodological Guidance

Q. What computational tools predict the compound’s reactivity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets.
  • ADMET prediction : SwissADME estimates absorption and toxicity profiles.
  • Reactivity indices : Fukui functions (via Gaussian 09) identify electrophilic/nucleophilic sites .

Q. How to validate purity for in vitro assays?

  • HPLC-DAD : Purity >95% with a C18 column (acetonitrile/water gradient).
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
  • Karl Fischer titration : Water content <0.5% for hygroscopic morpholine derivatives .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

Variations arise from:

  • Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrated).
  • Impurity profiles : Residual solvents (e.g., methanol) depress melting points.
  • Measurement methods : Differential scanning calorimetry (DSC) vs. capillary methods .

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